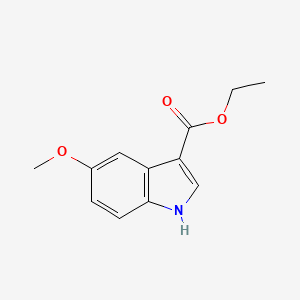
ethyl 5-methoxy-1H-indole-3-carboxylate
Cat. No. B1603970
Key on ui cas rn:
59292-36-3
M. Wt: 219.24 g/mol
InChI Key: JCFBDEMCPUONPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07838518B2
Procedure details


To a solution of 5-methoxyindole (10.0 g, 67.9 mmol) in anhydrous diethyl ether (200 cm3) being maintained at 0° C. under a nitrogen atmosphere was added a solution of ethyl magnesium bromide in diethyl ether (3.0 M, 22.65 cm3, 67.95 mmol) over a period of ca. 10 min. The reaction was heat to reflux for 45 min, cooled to −5° C. and ethyl chloroformate (6.5 cm3, 67.9 mmol) was added. After stirring at this temperature for 1 h, the mixture was heated to reflux for 30 min, cooled and added to ice containing sat. aqueous ammonium chloride solution (150 cm3). This mixture was extracted into ethyl acetate (150 cm3), washed with water (3×150 cm3), dried (MgSO4) and evaporated under reduced pressure to afford a brown oil (13.21 g), crystallisation from diethyl-ether/heptane afforded the title compound (4.95 g, 33%). Positive ion ESI (M+H)+ 220.0.





[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Four

Name
Yield
33%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.C([Mg]Br)C.Cl[C:17]([O:19][CH2:20][CH3:21])=[O:18]>C(OCC)C>[CH2:20]([O:19][C:17]([C:6]1[C:5]2[C:9](=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=2)[NH:8][CH:7]=1)=[O:18])[CH3:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C=CNC2=CC1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
22.65 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
6.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at this temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 45 min
|
|
Duration
|
45 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This mixture was extracted into ethyl acetate (150 cm3)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×150 cm3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a brown oil (13.21 g), crystallisation from diethyl-ether/heptane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=CNC2=CC=C(C=C12)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.95 g | |
| YIELD: PERCENTYIELD | 33% | |
| YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
